8-Chloro-1,7-naphthyridin-3-amine
Description
Significance of Naphthyridine Scaffolds in Chemical Research
The naphthyridine scaffold, particularly the 1,8-naphthyridine (B1210474) isomer, has garnered significant interest from researchers in medicinal chemistry and drug discovery. researchgate.netnih.gov This interest stems from their versatile synthesis, reactivity, and a wide array of biological activities. nih.gov Naphthyridine derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, antiviral, anticancer, and antihypertensive agents, among others. researchgate.net The ability to functionalize the naphthyridine core at various positions allows for the fine-tuning of its biological and physicochemical properties, making it a privileged scaffold in the development of new therapeutic agents. nih.gov
Overview of 1,7-Naphthyridine (B1217170) Subclass Chemistry
The 1,7-naphthyridine subclass is one of the six isomers of naphthyridine. nih.gov Research into the chemistry of 1,7-naphthyridines has explored their synthesis and reactivity. wur.nl For instance, a 1,7-naphthyridine alkaloid, Bisleuconothine A, isolated from the bark of Leuconotis griffithii, has demonstrated antiproliferative properties against several colon cancer cell lines. nih.gov The synthesis of various substituted 1,7-naphthyridines allows for the exploration of their structure-activity relationships.
Research Context of Substituted Naphthyridinamines
Substituted naphthyridinamines, including compounds like 8-Chloro-1,7-naphthyridin-3-amine, are a key area of research. The amino group provides a handle for further chemical modifications, enabling the synthesis of a diverse library of compounds. For example, 2-amino-7-chloro-1,8-naphthyridine can be used as a starting material to synthesize N-(7-Chloro-1,8-naphthyridin-2-yl)-3-thiophenecarboxamide. prepchem.com The position and nature of the substituents on the naphthyridine ring system can significantly influence the compound's biological activity. Research in this area often focuses on developing new synthetic methodologies and evaluating the potential of these compounds as inhibitors of various enzymes, such as kinases, or as agents targeting specific biological pathways. nih.govacs.org
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-1,7-naphthyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-7-5(1-2-11-8)3-6(10)4-12-7/h1-4H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNDYGRZKFCVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NC=C(C=C21)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of 8 Chloro 1,7 Naphthyridin 3 Amine
For instance, the synthesis of related imidazo[4,5-c] nih.govresearchgate.netnaphthyridin-2-ones starts from 6-chloro-3-aminopyridine. acs.org A general approach to substituted 1,8-naphthyridines involves the Friedländer reaction, which utilizes 2-aminonicotinaldehyde as a starting material with various carbonyl reaction partners. rsc.org
Table 1: Physicochemical Properties of 8-Chloro-1,7-naphthyridin-3-amine
| Property | Value |
| CAS Number | 2089649-31-8 |
| Molecular Formula | C₈H₆ClN₃ |
| Molecular Weight | 179.61 g/mol |
| Appearance | Not specified |
| Solubility | Not specified |
This data is compiled from publicly available chemical supplier information. bldpharm.comarctomsci.com
Characterization of this compound would typically involve a suite of spectroscopic techniques to confirm its structure and purity.
Table 2: Spectroscopic Data for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the naphthyridine ring and the amine protons. The chemical shifts and coupling constants would be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for each of the eight carbon atoms in the naphthyridine core, with chemical shifts influenced by the chlorine and amine substituents. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound (m/z 179.61 for the most abundant isotopes), along with a characteristic isotopic pattern for a chlorine-containing compound. |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of N-H stretching from the amine group, C=N and C=C stretching from the aromatic rings, and C-Cl stretching. |
This is a generalized prediction of expected spectroscopic data.
Chemical Reactivity and Transformations of 8 Chloro 1,7 Naphthyridin 3 Amine
Reactivity at the Chlorine Substituent
The chlorine atom at the 8-position of the 1,7-naphthyridine (B1217170) core is susceptible to several types of reactions, primarily driven by its role as a leaving group.
Nucleophilic Aromatic Substitution Reactions of Chloronaphthyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated aromatic systems. In the context of chloronaphthyridines, the presence of the electron-withdrawing nitrogen atoms in the fused ring system activates the chlorine substituent towards attack by nucleophiles. This reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a Meisenheimer-like intermediate. However, concerted SNAr mechanisms have also been considered. nih.gov
The reactivity of the chlorine atom can be influenced by the nature of the nucleophile and the reaction conditions. For instance, tertiary alkylamines, which are generally considered weak nucleophiles, have been observed to participate in nucleophilic aromatic substitution reactions with heteroaromatic halides. mdpi.com This highlights the potential for a broad range of nucleophiles to displace the chlorine atom in 8-chloro-1,7-naphthyridin-3-amine, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine substituent on the 1,7-naphthyridine ring serves as a handle for such transformations.
While specific examples for this compound are not detailed in the provided context, the general principles of cross-coupling reactions on similar heterocyclic systems are well-established. For example, palladium-catalyzed Sonogashira cross-coupling reactions are used to couple terminal alkynes with aryl halides, and this has been successfully applied to bromocyanofluoro pyridine (B92270) nuclei. soton.ac.uk Similarly, palladium-catalyzed C,N-cross coupling reactions have been developed for 3-halo-2-aminopyridines, enabling the formation of N-substituted aminopyridines. nih.gov These methodologies suggest that this compound could readily participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, to introduce a wide array of substituents at the 8-position.
Reductive Dehalogenation Pathways
Reductive dehalogenation offers a method to remove the chlorine substituent and replace it with a hydrogen atom. This transformation can be achieved through various reducing agents. One notable method involves the use of a sodium hydride-lithium iodide complex, which has been shown to effect the hydrodehalogenation of various aryl halides. nih.gov Computational studies of such reactions on iodoarenes suggest a concerted nucleophilic aromatic substitution mechanism. nih.gov This pathway provides a means to synthesize the parent 1,7-naphthyridin-3-amine (B1590691) from its 8-chloro derivative.
Reactivity of the Amino Group
The amino group at the 3-position of the 1,7-naphthyridine ring is a versatile functional group that can undergo a range of chemical modifications.
Acylation and Alkylation Reactions
The amino group of this compound can readily undergo acylation and alkylation reactions. These are fundamental transformations in organic synthesis for the introduction of various functional groups and for building more complex molecular architectures.
Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. nih.gov This leads to the formation of an amide. The Friedel-Crafts acylation is a well-known example of this type of reaction. masterorganicchemistry.com
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. The reaction introduces an alkyl group onto the nitrogen atom. The Friedel-Crafts alkylation provides a classic method for the alkylation of aromatic rings, though direct alkylation of an amino group is also a common transformation. nih.gov
| Reaction Type | Reagents | Product Type |
| Acylation | Acyl chloride, Acid anhydride | Amide |
| Alkylation | Alkyl halide | Alkylated amine |
Diazotization and Related Transformations
Diazotization of the primary aromatic amino group of this compound would involve its reaction with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. This would form a diazonium salt. While specific examples for this compound are not provided, diazonium salts of heteroaromatic amines are known to be versatile intermediates. They can undergo a variety of subsequent reactions, such as Sandmeyer reactions to introduce a range of substituents (e.g., cyano, halo, hydroxyl) or coupling reactions to form azo compounds.
Condensation Reactions
The primary amino group at the C3 position is expected to be a key site for condensation reactions. In theory, this amine could react with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding imines (Schiff bases). These reactions would typically be catalyzed by acid. However, no specific examples of such condensation reactions involving this compound have been reported in the reviewed literature.
For related naphthyridine systems, condensation reactions are a common strategy for elaboration. For instance, the condensation of 2-chloro-3-formyl-1,8-naphthyridine with various acetophenones and other ketones leads to the formation of chalcone (B49325) derivatives. bldpharm.com This suggests that if the corresponding carbonyl derivative of 8-chloro-1,7-naphthyridine (B76041) were available, similar reactions would be feasible.
Electrophilic and Nucleophilic Substitution on the Naphthyridine Ring
The electronic nature of the 1,7-naphthyridine ring system, characterized by its π-deficient character, generally renders it less susceptible to electrophilic substitution compared to benzene. Conversely, this electron deficiency facilitates nucleophilic substitution reactions.
Direct electrophilic substitution on the naphthyridine ring of this compound is anticipated to be challenging due to the deactivating effect of the two ring nitrogens. Any such reaction would likely require forcing conditions and the outcome would be heavily influenced by the directing effects of the existing amino and chloro substituents. The amino group is a strong activating group and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The positions most likely to undergo electrophilic attack would be C4 and C2, although the steric hindrance and electronic effects of the fused ring system would play a significant role.
A commercial supplier lists 3-bromo-8-chloro-1,7-naphthyridine, indicating that bromination of a related 1,7-naphthyridine precursor is possible. However, the specific conditions and the starting material for this bromination are not provided. Research on other naphthyridine isomers has shown that bromination can be achieved, for example, using N-bromosuccinimide (NBS). nih.gov
No specific reports on the nitration of this compound were found.
The electron-deficient nature of the naphthyridine ring makes it a good candidate for nucleophilic aromatic substitution (SNAr).
Chichibabin Amination: The Chichibabin reaction, which involves the amination of aza-aromatic compounds using sodium amide, is a classic example of nucleophilic substitution. While theoretically possible on the 1,7-naphthyridine ring, there are no specific reports of this reaction being performed on this compound.
Halogen Displacement: The chlorine atom at the C8 position is expected to be susceptible to displacement by various nucleophiles. This is a common and synthetically useful reaction for functionalizing chloronaphthyridines. A wide range of nucleophiles, including amines, alkoxides, and thiolates, could potentially displace the C8-chloro group. The amenability of chloro-substituted naphthyridines to nucleophilic substitution with amines is well-documented for other isomers like 1,5-naphthyridines. nih.gov
Reissert Addition: The Reissert reaction typically involves the reaction of aza-aromatic compounds with an acyl halide and a cyanide source. This reaction allows for the introduction of a substituent at the carbon atom adjacent to the ring nitrogen. While applicable to quinolines and isoquinolines, its application to 1,7-naphthyridines, and specifically to this compound, has not been documented in the available literature.
Reduction and Oxidation Reactions of the Naphthyridine Scaffold
The fused pyridine rings of the naphthyridine scaffold can undergo both reduction and oxidation reactions, although the specific outcomes for this compound are not reported.
Catalytic hydrogenation of the naphthyridine ring system can lead to the corresponding tetrahydro- or decahydronaphthyridines, depending on the reaction conditions (catalyst, pressure, temperature). The specific regioselectivity of the reduction for the 1,7-naphthyridine core of the title compound is not documented.
Birch reduction, which employs an alkali metal in liquid ammonia (B1221849) with an alcohol, is a powerful method for the partial reduction of aromatic rings. For pyridine and its derivatives, this reaction typically leads to 1,4-dihydropyridines. It is conceivable that a similar transformation could occur on one of the pyridine rings of the 1,7-naphthyridine scaffold, but no experimental data is available.
The nitrogen atoms of the 1,7-naphthyridine ring can be oxidized to the corresponding N-oxides using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). N-oxidation can significantly alter the reactivity of the heterocyclic system, often facilitating both electrophilic and nucleophilic substitution reactions at different positions. The relative reactivity of the N1 and N7 atoms towards oxidation in this compound has not been experimentally determined.
Photochemical Reactions of Naphthyridinamines
Ring Nitrogen Reactions (N-Alkylation, N-Amination)
The nitrogen atoms in the 1,7-naphthyridine ring possess lone pairs of electrons and can, therefore, act as nucleophiles, participating in reactions with electrophiles. These reactions, such as N-alkylation and N-amination, are fundamental to the functionalization of the naphthyridine scaffold.
The N-alkylation of naphthyridine rings is a common method for introducing alkyl groups onto the nitrogen atoms. While specific studies on this compound are limited, research on related naphthyridine isomers, such as 1,5-naphthyridines, demonstrates that alkyl halides can react to form N-alkylsubstituted products. nih.gov These reactions often proceed through the formation of quaternary ammonium (B1175870) salt intermediates. The regioselectivity of N-alkylation in 1,7-naphthyridine derivatives can be influenced by both steric and electronic factors, including the position of existing substituents.
A general representation of N-alkylation on a naphthyridine ring is shown below:
Table 1: General Scheme for N-Alkylation of Naphthyridines
| Reactant | Reagent | Conditions | Product |
| Naphthyridine Derivative | Alkyl Halide (e.g., R-X) | Base (e.g., Cs2CO3) | N-Alkylnaphthyridinium Salt |
This table represents a generalized reaction scheme based on the reactivity of related naphthyridine systems.
Direct amination of the 1,7-naphthyridine ring has been documented, providing a route to introduce amino groups. Research on the amination of the parent 1,7-naphthyridine with potassium amide in liquid ammonia has shown that the reaction proceeds via the formation of an anionic σ-adduct. wur.nl The position of amination is temperature-dependent. At lower temperatures (around -35°C to -45°C), the reaction is under kinetic control, and attack occurs at the C-2 and C-8 positions, which have the lowest electron density. wur.nl As the temperature is raised to about 10°C, the reaction becomes thermodynamically controlled, and the adduct is found exclusively at the C-8 position. wur.nl Subsequent oxidation of these aminodihydro-naphthyridinide intermediates yields the corresponding amino-1,7-naphthyridines. wur.nl
The presence of a chloro group at the C-8 position and an amino group at the C-3 position in this compound would be expected to significantly influence the regioselectivity of further amination reactions.
Table 2: Amination of 1,7-Naphthyridine
| Reactant | Reagent | Temperature | Intermediate | Product (after oxidation) |
| 1,7-Naphthyridine | KNH₂/NH₃ | -35°C to -45°C | Adducts at C-2 and C-8 | 2-Amino-1,7-naphthyridine and 8-Amino-1,7-naphthyridine |
| 1,7-Naphthyridine | KNH₂/NH₃ | ~10°C | Adduct at C-8 | 8-Amino-1,7-naphthyridine |
This data is based on the study of the unsubstituted 1,7-naphthyridine ring system. wur.nl
Derivatization and Functionalization Strategies Based on 8 Chloro 1,7 Naphthyridin 3 Amine
Synthesis of Novel Substituted Naphthyridine Derivatives
The functional groups of 8-chloro-1,7-naphthyridin-3-amine provide ideal handles for introducing a wide array of substituents to create novel derivatives. The chlorine atom at the C8 position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. Similarly, the amino group at the C3 position can be readily acylated, alkylated, or used as a nucleophile in condensation reactions.
For instance, in the synthesis of 1,8-naphthyridine (B1210474) derivatives, modifications at the 3rd position by incorporating secondary amines have been shown to enhance binding efficiency towards adenosine (B11128) receptors. nih.gov While this example pertains to the 1,8-naphthyridine isomer, the chemical principles are transferable to the 1,7-naphthyridine (B1217170) scaffold.
A common strategy involves the reaction of the amino group with various electrophiles. For example, starting from a related 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide, a variety of heterocyclic moieties were introduced at the C3 position. nih.gov This highlights the versatility of the C3 position for derivatization.
The following table summarizes representative substitution reactions on naphthyridine cores, illustrating the types of derivatives that can be synthesized.
| Starting Material Analogue | Reagent(s) | Product Type | Reference |
| 2-amino-3-pyridinecarboxaldehyde | Acyclic and cyclic ketones | Substituted 1,8-naphthyridines | acs.org |
| 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide | Various electrophiles | 3-Heterarylcarbonyl-1,8-naphthyridines | nih.gov |
| 2-chloro-3,5-diaminopyridine | Hexafluoroacetylacetone | Substituted 1,5-naphthyridine (B1222797) | nih.gov |
| 4-chloro-1,5-naphthyridines | Various amines | 4-Alkylamino substituted 1,5-naphthyridines | nih.gov |
Design and Preparation of Fused Ring Systems Involving this compound
The 1,7-naphthyridine framework can serve as a foundation for the construction of more complex, polycyclic systems. By introducing appropriate functional groups onto the core structure, subsequent intramolecular cyclization reactions can lead to the formation of fused ring systems. These fused heterocycles often exhibit unique biological activities and chemical properties.
One common approach is the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. A greener method for synthesizing substituted 1,8-naphthyridines has been developed using 2-aminonicotinaldehyde and various carbonyl compounds in water. rsc.org This principle can be adapted to functionalized 1,7-naphthyridines.
Another powerful strategy is the intramolecular Friedel–Crafts reaction. For example, a mild and efficient method for preparing fused polycyclic 1,6-naphthyridin-4-amines involves the acid-mediated cycloaromatization of 4-(arylamino)nicotinonitrile precursors. nih.gov This demonstrates how a strategically placed amino group can facilitate the formation of a new fused ring. nih.gov
Furthermore, Povarov-type [4+2]-cycloaddition reactions have been used to synthesize tetracyclic endo-1,2,3,4-tetrahydro acs.orgnih.govnaphthyridines. nih.gov This involves the reaction of an N-(3-pyridyl) aldimine with an appropriate dienophile. nih.gov The amino group of this compound could be transformed into a suitable diene or dienophile to participate in such cycloadditions.
The synthesis of furo[2,3-c]-2,7-naphthyridines has been achieved starting from a related 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile. semanticscholar.org This demonstrates the potential for building fused oxygen-containing rings onto the naphthyridine scaffold.
Multi-component Reactions for Structural Diversity
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. acs.orgdiva-portal.org This approach is highly efficient and enables the rapid generation of chemical libraries for drug discovery.
While specific MCRs involving this compound are not extensively documented, the general principles of MCRs can be applied to this scaffold. For instance, a three-component reaction has been developed to form dihydro-2,7-naphthyridine-1-ones, which can be further oxidized or reduced. acs.org This reaction involves an aldehyde, an amine, and a suitable third component, and it tolerates a wide variety of starting materials. acs.org The amino group of this compound could potentially participate as the amine component in such a reaction.
Targeted Functionalization for Specific Chemical Properties
The derivatization of the this compound scaffold is often guided by the desire to obtain compounds with specific chemical and biological properties. A significant area of focus is the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of other diseases. nih.govrsc.org
Naphthyridine derivatives have been identified as potent inhibitors of various kinases, including protein kinase D (PKD) and fibroblast growth factor receptor (FGFR) kinases. nih.govresearchgate.net For example, a novel 2,6-naphthyridine (B1209661) was identified as a dual protein kinase C/D inhibitor, and subsequent modifications led to pan-PKD inhibitors with high selectivity. nih.gov Similarly, 1,8-naphthyridine derivatives have been developed as inhibitors of ATP-consuming proteins for the treatment of tumors. google.com
The functionalization of the naphthyridine core is guided by structure-activity relationship (SAR) studies. For instance, in the development of anti-Parkinson's agents, modifications at the 3rd position of the 1,8-naphthyridine nucleus with secondary amines were found to enhance binding to A2A adenosine receptors. nih.gov In another study, a molecular hybridization approach combining 1,8-naphthyridine, piperazine, and benzamide (B126) scaffolds led to the design of new anti-tubercular agents. rsc.org
The following table provides examples of targeted functionalization of naphthyridine scaffolds for specific biological activities.
| Naphthyridine Scaffold | Target | Therapeutic Area | Reference |
| 2,6-Naphthyridine | Protein Kinase D (PKD) | Heart Failure | nih.gov |
| 1,8-Naphthyridine | ATP Consuming Proteins | Cancer | google.com |
| 1,8-Naphthyridine | A2A Adenosine Receptor | Parkinson's Disease | nih.gov |
| Naphthyridines | Fibroblast Growth Factor Receptor (FGFR) | Cancer | researchgate.net |
| 1,8-Naphthyridine | Enoyl-ACP reductase (InhA) | Tuberculosis | rsc.org |
Stereoselective Syntheses of Chiral Naphthyridinamine Derivatives
The introduction of chirality into drug molecules is of paramount importance, as different enantiomers can have vastly different biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. While the parent this compound is achiral, derivatization can introduce chiral centers.
Stereoselective methods for the synthesis of chiral amines and related structures are well-established and can be applied to the naphthyridine scaffold. For example, stereodivergent and stereoselective synthesis of cis- and trans-4-substituted prolinols has been achieved through diastereoselective hydrogenation. elsevierpure.com A similar approach could be envisioned for the reduction of an appropriately substituted naphthyridine precursor.
The formation of diastereomeric salts is a classical method for chiral resolution and is widely used on an industrial scale. researchgate.net If a racemic mixture of a chiral naphthyridinamine derivative is synthesized, it could be resolved by forming a salt with a chiral acid, followed by separation of the diastereomers by crystallization. researchgate.net
More advanced techniques involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. An auxiliary approach has been developed for the stereoselective synthesis of topologically chiral catenanes, demonstrating the power of using a readily available source of chiral information to control stereochemistry. nih.gov
Spectroscopic and Computational Characterization of Naphthyridinamine Compounds
Advanced Spectroscopic Methods for Structural Elucidation
The definitive structural analysis of 8-Chloro-1,7-naphthyridin-3-amine, a substituted naphthyridine, relies on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, the constituent functional groups, and the precise molecular weight, collectively confirming the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Naphthyridine Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound. While specific experimental data for this compound is not publicly available, a typical ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the naphthyridine core and the amine group. The chemical shifts of these protons would be influenced by the electron-withdrawing chloro group and the electron-donating amine group. Similarly, a ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with their chemical shifts indicating their electronic environment. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to establish connectivity between protons and carbons, confirming the substitution pattern on the naphthyridine ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound. The IR spectrum would be expected to exhibit characteristic absorption bands corresponding to N-H stretching vibrations of the primary amine group, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations within the naphthyridine ring system would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected at lower frequencies, typically below 800 cm⁻¹. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₈H₆ClN₃. The mass spectrum would show a characteristic isotopic pattern for the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns of the naphthyridine core, providing further structural confirmation.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atoms of the naphthyridine rings. This technique would also reveal the planarity of the fused ring system and the orientation of the chloro and amine substituents. While no public crystal structure data is available for this specific compound, such an analysis would be essential for a complete solid-state characterization.
Computational Chemistry and Quantum Mechanical Studies
Computational methods provide valuable insights into the electronic properties and reactivity of molecules like this compound, complementing experimental data.
Calculation of Electronic Structure and Reactivity Descriptors
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure of this compound. These calculations can provide detailed information on π-electron densities, indicating the distribution of electrons across the aromatic system. The calculated π-energies and delocalization energies would offer insights into the aromaticity and stability of the naphthyridine core. Furthermore, reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the molecule's susceptibility to electrophilic and nucleophilic attack. While specific computational studies on this compound are not found in the public domain, such studies would be highly valuable for understanding its chemical behavior.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for elucidating the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that govern reaction rates. For naphthyridine systems, these methods are key to understanding their synthesis and functionalization.
Theoretical Framework: Density Functional Theory (DFT) is a primary computational method used to investigate reaction mechanisms for heterocyclic compounds. By approximating the electron density of a molecule, DFT calculations can determine the geometries of reactants, intermediates, products, and, crucially, the transition states that connect them. The energy differences between these states allow for the calculation of activation barriers, which are essential for predicting reaction feasibility and kinetics.
Application to Naphthyridine Synthesis and Functionalization: While no specific studies detail the reaction mechanism for the synthesis of this compound, computational models have been applied to analogous reactions in related heterocyclic systems. For instance, the mechanism of the Friedländer annulation, a common method for synthesizing naphthyridines, has been investigated computationally for 1,8-naphthyridine (B1210474) derivatives. digitallibrary.co.in Such studies typically involve mapping the potential energy surface of the reaction, which includes the initial aldol (B89426) addition followed by a cyclization-dehydration step.
Key parameters derived from these computational studies include:
Activation Energy (Ea) / Gibbs Free Energy of Activation (ΔG‡): The energy barrier that must be overcome for a reaction to proceed. Lower barriers indicate faster reactions.
Reaction Energy (ΔErxn): The net energy difference between products and reactants, indicating whether a reaction is exothermic (releases energy) or endothermic (requires energy).
Transition State (TS) Geometry: The specific molecular arrangement at the peak of the energy barrier. Analysis of TS geometry reveals which bonds are breaking and forming.
For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) at the chloro-substituted position, computational modeling could predict the transition states for the addition of a nucleophile and the subsequent elimination of the chloride ion. These models help in understanding the regioselectivity and the influence of substituents on reactivity. For example, theoretical studies on the amination of chloro-substituted 1,5-naphthyridines have utilized calculations to explain the efficiency of palladium-catalyzed cross-coupling reactions. nih.gov
| Reaction Step | Parameter | Calculated Value (kcal/mol) | Description |
|---|---|---|---|
| Step 1: Nucleophile Addition (Formation of Meisenheimer Complex) | Activation Energy (ΔG‡) | +18.5 | Energy barrier for the initial attack of an amine nucleophile on the carbon bearing the chlorine atom. |
| Reaction Energy (ΔG) | +5.2 | Energy change upon forming the intermediate Meisenheimer complex. | |
| Step 2: Chloride Elimination | Activation Energy (ΔG‡) | +9.8 | Energy barrier for the expulsion of the chloride ion to restore aromaticity. |
| Reaction Energy (ΔG) | -25.0 | Overall energy change for the final product formation from the intermediate. |
Conformational Analysis and Molecular Modeling
Conformational analysis and molecular modeling are essential for understanding the three-dimensional structure of molecules and their interactions with other molecules, such as biological receptors. While this compound is a relatively rigid aromatic system, these techniques are vital for analyzing its derivatives and its behavior in different chemical environments.
Molecular Modeling and Docking: In the context of medicinal chemistry, where many naphthyridine derivatives are explored as therapeutic agents, molecular modeling is used to predict how a molecule (ligand) will bind to a protein target. nih.gov For a compound like this compound, modeling would focus on:
Binding Pose: The preferred orientation and conformation of the molecule within the protein's active site.
Binding Affinity: A calculated score that estimates the strength of the interaction. Lower binding energy values typically indicate stronger binding.
Key Interactions: Identifying specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions that stabilize the ligand-protein complex.
Studies on other naphthyridine isomers, such as 1,8-naphthyridine derivatives, have successfully used molecular docking and in silico studies to predict their potential as inhibitors of specific enzymes or receptors. nih.gov These models help rationalize structure-activity relationships (SAR) and guide the design of new analogues with improved potency and selectivity.
Conformational Analysis: For the planar aromatic core of this compound, conformational analysis primarily concerns the orientation of the exocyclic amine group. Rotation around the C-N bond is possible, and computational methods can predict the most stable rotamer by calculating the rotational energy profile. The planarity of the system is a key feature, influencing its ability to participate in π-stacking interactions, which are important in both crystal packing and biological recognition.
Should the naphthyridine ring be partially or fully hydrogenated (e.g., to form a tetrahydro-1,7-naphthyridine), conformational analysis becomes significantly more complex and crucial. The resulting non-planar ring can adopt various conformations, such as chair, boat, or twist-boat, each with a different energy and spatial arrangement of substituents. researchgate.net Computational analysis can predict the relative stability of these conformers and the energy barriers for interconversion between them.
| Parameter | Predicted Value | Significance |
|---|---|---|
| Binding Affinity (Docking Score) | -8.2 kcal/mol | Indicates a strong predicted binding interaction with the protein target. |
| Hydrogen Bond Interactions | 2 | The amine group (donor) and a ring nitrogen (acceptor) form key H-bonds with backbone residues of the protein. |
| Dihedral Angle (C4-C3-N-H) | 5.2° | Shows the amine group is nearly coplanar with the aromatic ring in the bound state, maximizing electronic conjugation. |
| Predicted Lipinski Rule Violations | 0 | Suggests the compound has drug-like physicochemical properties for oral bioavailability. |
Research Applications and Emerging Directions in Chemical Sciences
Role as a Chemical Building Block in Complex Organic Synthesis
The structural rigidity and presence of multiple reactive sites—the chloro, amine, and pyridine-type nitrogen atoms—make 8-Chloro-1,7-naphthyridin-3-amine a valuable starting material for the construction of more elaborate molecular architectures.
Synthesis of Heterocyclic Frameworks and Polyfunctionalized Scaffolds
The 1,7-naphthyridine (B1217170) core is a key feature in various biologically active molecules. General synthetic strategies for constructing the naphthyridine skeleton, such as the Friedländer annulation, often serve as the foundation for producing a variety of substituted derivatives. acs.orgacs.org While specific examples detailing the use of this compound as a building block are not extensively documented in publicly available research, its inherent functionalities suggest significant potential. The chloro group can be displaced through nucleophilic aromatic substitution, and the amino group can undergo a wide range of chemical transformations, including acylation, alkylation, and diazotization, paving the way for the synthesis of diverse heterocyclic frameworks. The synthesis of various naphthyridine isomers, including 1,5- and 1,6-naphthyridines, has been reviewed, highlighting the versatility of this class of compounds in synthetic chemistry. nih.govnih.gov
Applications in Divergent Synthesis Strategies
The distinct reactivity of the chloro and amino groups on the 1,7-naphthyridine scaffold allows for its potential use in divergent synthesis. This strategy would enable the creation of a library of related but structurally distinct compounds from a single starting material. For instance, selective reaction at the amino group, followed by modification of the chloro group, or vice versa, could lead to a wide array of polyfunctionalized naphthyridines. While specific documented examples for this compound are limited, the principles of divergent synthesis are well-suited to a molecule with its particular arrangement of functional groups.
Precursor for Advanced Materials Chemistry
The photophysical properties of aromatic and heteroaromatic compounds are of great interest in materials science. The extended π-system of the naphthyridine ring suggests potential applications in this field.
Development of Fluorescent and Luminescent Naphthyridine Derivatives
While research into the fluorescent properties of this compound itself is not widely reported, the broader class of nitrogen-containing heterocyclic compounds, such as 1,8-naphthalimides, are known for their strong fluorescence and are used as dyes and optical brighteners. nih.gov The fluorescence of these related compounds is often dependent on the nature and position of substituents on the aromatic core. nih.gov It is plausible that derivatization of the amino group or substitution of the chloro group in this compound could lead to novel fluorescent materials, although specific research in this area is yet to be published.
Applications in Optoelectronic Materials Research
The development of organic light-emitting diodes (OLEDs) and other optoelectronic devices has spurred the search for new organic materials with suitable electronic properties. The electron-deficient nature of the pyridine (B92270) rings in the naphthyridine core, combined with the potential for electron-donating or -withdrawing substituents, could allow for the tuning of the electronic energy levels of derived molecules. This makes the 1,7-naphthyridine scaffold a theoretical candidate for investigation in optoelectronic applications, though specific studies involving this compound in this context are not currently available in the scientific literature.
Future Research Directions in Naphthyridine Chemistry
While the future of naphthyridine chemistry as a whole is promising, with ongoing research into new synthetic methodologies and therapeutic applications, specific future directions for the 1,7-naphthyridine scaffold, and in particular for this compound, are not explicitly outlined in current research trends. The focus has predominantly been on the more historically prominent 1,8- and 1,5-naphthyridine (B1222797) isomers.
Q & A
Q. What are the standard synthetic routes for 8-chloro-1,7-naphthyridin-3-amine, and what methodological considerations are critical for optimizing yield?
The synthesis typically involves multi-step protocols. For example, one route begins with 2-methoxy-3-aminopyridine as a starting material, followed by amino protection, hydroformylation, cyclization with acrylates, and chlorination . Key considerations include:
- Amino protection : Use of trifluoromethanesulfonic acid during diazotization to stabilize intermediates .
- Cyclization : Lewis acid-catalyzed reactions (e.g., AlCl₃) to promote ring closure .
- Chlorination : Selection of chlorinating agents (e.g., POCl₃) and stoichiometric control to minimize byproducts.
Yield optimization requires strict temperature control (e.g., 0–5°C for nitrile additions ) and purification via recrystallization (toluene or ethanol) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as the compound is classified for acute toxicity (H302, H312, H332) .
- Spill management : Avoid dry sweeping; use wet methods or HEPA vacuums to contain dust. Dispose of contaminated materials in sealed containers .
Q. How can researchers assess the purity and structural integrity of synthesized this compound?
- Chromatography : HPLC or TLC with UV detection (λ = 254 nm) to monitor reaction progress.
- Spectroscopy : ¹H/¹³C NMR for verifying substitution patterns (e.g., chlorine at position 8, amine at position 3) .
- Elemental analysis : Confirm molecular formula (C₈H₅ClN₃) and chlorine content .
Q. What in vitro methods are used to evaluate the biological activity of this compound derivatives?
- Antimicrobial assays : Disk diffusion or tube dilution tests to measure inhibition zones (e.g., 200 µg/mL against Staphylococcus aureus) .
- Dose-response curves : Determine minimum inhibitory concentrations (MICs) using serial dilutions in broth media .
Advanced Research Questions
Q. How do substituents at positions 2 and 5 influence the antibacterial efficacy of 1,7-naphthyridine derivatives?
- Electron-withdrawing groups (EWGs) : Chlorine or nitro groups at position 8 enhance stability and membrane penetration, increasing activity against Gram-negative bacteria .
- Amino group modifications : Substitution with piperidine or benzyl groups alters solubility and target binding (e.g., DNA gyrase inhibition) .
- Experimental design : Use combinatorial libraries with varying substituents (e.g., 3-methylpyridyl or phenethyl groups) and compare MICs .
Q. What mechanistic insights explain contradictory yields in naphthyridine cyclization reactions?
- Reaction conditions : KNH₂/NH₃ at 70°C vs. LiNPrⁱ₂ in THF can lead to divergent pathways. For example, KMnO₄ oxidation after cyclization improves yield (52%) but risks over-oxidation .
- Catalyst selection : Lewis acids (e.g., AlCl₃) promote regioselective cyclization, while weaker acids may favor side reactions .
- Data reconciliation : Cross-validate yields using NMR kinetics and DFT calculations to identify transition-state barriers .
Q. How can researchers resolve discrepancies in toxicity profiles reported for 1,7-naphthyridine analogs?
- In vitro vs. in vivo models : Acute toxicity (e.g., LD₅₀) in rodents may not correlate with cell-based assays due to metabolic differences .
- Dose-dependent effects : Lower concentrations (≤100 µM) may show antimicrobial activity, while higher doses induce cytotoxicity via ROS generation .
- Meta-analysis : Aggregate data from multiple studies (e.g., OECD guidelines) to establish structure-toxicity relationships .
Q. What advanced strategies improve the scalability of this compound synthesis?
- Flow chemistry : Continuous reactors for hydroformylation and cyclization steps reduce batch variability .
- Catalyst recycling : Immobilize Lewis acids on silica supports to minimize waste .
- Process analytical technology (PAT) : In-line IR or Raman spectroscopy for real-time monitoring of intermediates .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
